Cas no 116764-15-9 (Avenanthramide C)
Avenanthramide C structure
Product Name:Avenanthramide C
CAS-nummer:116764-15-9
MF:C16H13NO6
MW:315.277524709702
CID:2614988
PubChem ID:11723200
Update Time:2025-04-21
Avenanthramide C Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid
- UNII-5FRF61BOYU
- DTXSID60151507
- (E)-2-(3-(3,4-Dihydroxyphenyl)acrylamido)-5-hydroxybenzoic acid
- 116764-15-9
- Avenanthramide C
- CHEBI:185306
- Avenanthramide 2C
- 2-{[(2E)-3-(3,4-dihydroxyphenyl)-1-hydroxyprop-2-en-1-ylidene]amino}-5-hydroxybenzoic acid
- Avenanthramide
- N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilic acid
- 2-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid
- Avenanthramide-c
- AVENANTHRAMIDEC
- 5FRF61BOYU
- SCHEMBL4199523
- Avenanthramide BC
- N-(3,4-dihydroxy)-(e)-cinnamoyl-5-hydroxyanthranilic acid
- Q27262004
- N-(3,4-Dihydroxycinnamoyl)-5-hydroxyanthranilic acid
- Benzoic acid, 2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)amino)-5-hydroxy-
- Avenanthramide C, analytical standard
- 2-[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoate
- 2-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]amino]-5-hydroxybenzoic Acid; Avenanthramide 2c; Avenanthramide Bc
- G63315
- C22372
- 2-((2E)-3-(3,4-dihydroxyphenyl)prop-2-enamido)-5-hydroxybenzoic acid
- 2-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)amino)-5-hydroxybenzoic acid
- FA59483
- DTXCID6073998
-
- Inchi: 1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+
- InChI-sleutel: IDUUXROOZBOOPH-QHHAFSJGSA-N
- LACHT: OC1C=CC(=C(C(=O)O)C=1)NC(/C=C/C1C=CC(=C(C=1)O)O)=O
Berekende eigenschappen
- Exacte massa: 315.07428713g/mol
- Monoisotopische massa: 315.07428713g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 127Ų
Experimentele eigenschappen
- Smeltpunt: 248-250°C (dec.)
- Oplosbaarheid: Methanol (Slightly, Heated)
Avenanthramide C Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A794760-1mg |
Avenanthramide C |
116764-15-9 | 1mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A794760-5mg |
Avenanthramide C |
116764-15-9 | 5mg |
$ 368.00 | 2023-04-19 | ||
| TRC | A794760-10mg |
Avenanthramide C |
116764-15-9 | 10mg |
$ 628.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 36465-10MG |
Avenanthramide C |
116764-15-9 | 10mg |
¥8270.89 | 2024-12-21 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP5207-100mg |
Avenanthramide C |
116764-15-9 | 98% | 100mg |
$220 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5207-20mg |
Avenanthramide C |
116764-15-9 | 98% | 20mg |
$60 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5207-50mg |
Avenanthramide C |
116764-15-9 | 98% | 50mg |
$120 | 2023-09-19 | |
| 1PlusChem | 1P009LIA-100mg |
AVENANTHRAMIDEC |
116764-15-9 | 98% | 100mg |
$182.00 | 2023-12-26 | |
| 1PlusChem | 1P009LIA-250mg |
AVENANTHRAMIDEC |
116764-15-9 | 98% | 250mg |
$359.00 | 2023-12-26 | |
| 1PlusChem | 1P009LIA-1g |
AVENANTHRAMIDEC |
116764-15-9 | 98% | 1g |
$1066.00 | 2023-12-26 |
Avenanthramide C Gerelateerde literatuur
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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